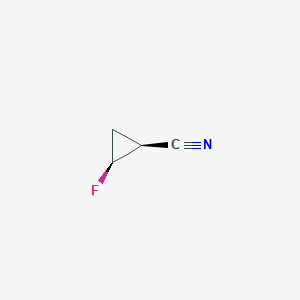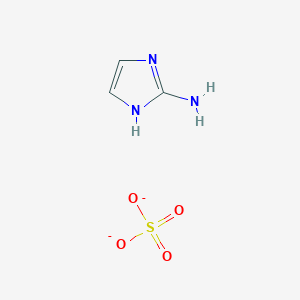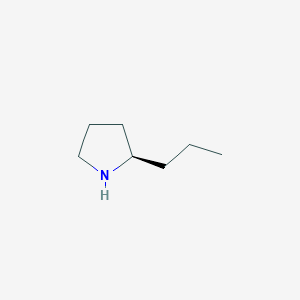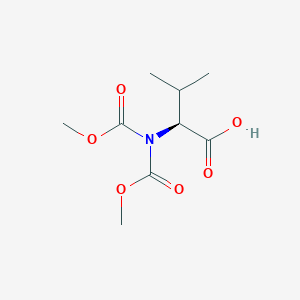
(5-Bromo-4-ethylpyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-4-ethylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C₇H₉BBrNO₂ and a molecular weight of 229.87 g/mol . This compound is characterized by the presence of a boronic acid group attached to a brominated pyridine ring, making it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-4-ethylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding bromopyridine derivative. One common method is the reaction of 5-bromo-4-ethylpyridine with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-4-ethylpyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides to form carbon-carbon bonds . It can also participate in other reactions like oxidation and substitution, depending on the reagents and conditions used.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
(5-Bromo-4-ethylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (5-Bromo-4-ethylpyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond . The boronic acid group plays a crucial role in facilitating these steps by providing a stable and reactive intermediate.
Comparison with Similar Compounds
- (5-Bromo-3-pyridinyl)boronic acid
- (4-Ethylpyridin-3-yl)boronic acid
- (5-Bromo-4-methylpyridin-3-yl)boronic acid
Comparison: (5-Bromo-4-ethylpyridin-3-yl)boronic acid is unique due to the presence of both a bromine atom and an ethyl group on the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to its analogs, it offers distinct steric and electronic properties that can be advantageous in specific synthetic applications .
Properties
Molecular Formula |
C7H9BBrNO2 |
|---|---|
Molecular Weight |
229.87 g/mol |
IUPAC Name |
(5-bromo-4-ethylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BBrNO2/c1-2-5-6(8(11)12)3-10-4-7(5)9/h3-4,11-12H,2H2,1H3 |
InChI Key |
OKWBRNKTLDDJFU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC(=C1CC)Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Chloro-2-(cyclobutylmethyl)phenyl]-hydrazine](/img/structure/B11750262.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11750273.png)
![2-(4-{[(2,5-difluorophenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11750281.png)
![1-[(2R)-oxan-2-yl]methanamine](/img/structure/B11750288.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750290.png)




-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750340.png)

![(3-methoxypropyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11750344.png)
![1-(2-fluoroethyl)-5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11750346.png)
